molecular formula C6H9F3S B6177662 rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol, trans CAS No. 2624109-64-2

rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol, trans

Cat. No.: B6177662
CAS No.: 2624109-64-2
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol, trans: is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a trifluoromethyl group and a cyclobutyl ring in its structure imparts distinctive chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol, trans typically involves the introduction of the trifluoromethyl group onto a cyclobutyl ring followed by the addition of a methanethiol group. One common synthetic route includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under conditions that promote the formation of the trifluoromethylated cyclobutyl intermediate. This intermediate is then reacted with methanethiol in the presence of a base to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol, trans can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol, trans has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol, trans involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The thiol group can form covalent bonds with target proteins, potentially modulating their activity and function.

Comparison with Similar Compounds

    [(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    [(1R,2R)-2-(trifluoromethyl)cyclobutyl]methylamine: Similar structure but with an amine group instead of a thiol group.

Uniqueness: rac-[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanethiol, trans is unique due to the presence of both a trifluoromethyl group and a thiol group, which imparts distinctive chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

2624109-64-2

Molecular Formula

C6H9F3S

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.